molecular formula C9H16O2 B3113721 3-Cyclohexyloxypropionaldehyde CAS No. 19790-59-1

3-Cyclohexyloxypropionaldehyde

Cat. No.: B3113721
CAS No.: 19790-59-1
M. Wt: 156.22 g/mol
InChI Key: SEZTTYYGNJNCFF-UHFFFAOYSA-N
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Description

3-Cyclohexyloxypropionaldehyde is an organic compound featuring a cyclohexyl ether group (C₆H₁₁-O-) linked to the third carbon of a propionaldehyde chain (CH₂-CH₂-CHO). Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol. The compound’s structure combines the hydrophobic cyclohexyl moiety with the reactive aldehyde group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

3-cyclohexyloxypropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-7-4-8-11-9-5-2-1-3-6-9/h7,9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZTTYYGNJNCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyloxypropionaldehyde typically involves the reaction of cyclohexanol with 3-chloropropionaldehyde under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclohexanol attacks the electrophilic carbon of the chloropropionaldehyde, resulting in the formation of the ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyloxypropionaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ether linkage can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Cyclohexyloxypropionic acid.

    Reduction: Cyclohexyloxypropanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Cyclohexyloxypropionaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexyloxypropionaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The ether linkage provides stability and influences the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Cyclohexyloxypropionaldehyde with structurally related compounds, emphasizing differences in functional groups, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Applications/Research Findings
This compound C₉H₁₆O₂ 156.22 Aldehyde, Ether Hydrophobic cyclohexyl group enhances lipid solubility; aldehyde enables nucleophilic reactions. Likely used as a synthetic intermediate in drug discovery or polymer chemistry.
3-Cyclohexylpropionaldehyde C₉H₁₆O 140.23 Aldehyde Lacks ether oxygen; simpler structure with direct cyclohexyl-CH₂ linkage. Supplied by Sigma-Aldrich for early-stage research; used in exploratory organic synthesis .
3-Cyclohexylaminopropanesulfonic Acid C₉H₁₉NO₃S 221.32 Sulfonic Acid, Amine Highly polar and acidic due to sulfonic acid group; water-soluble. Potential buffer or biochemical reagent; CAS 1135-40-6 .
3-(Cyclohexyloxy)propane-1-sulfonamide C₉H₁₉NO₃S 221.32 Sulfonamide, Ether Combines ether and sulfonamide groups; moderate polarity. Available from suppliers (CAS 1343919-10-7); possible use in medicinal chemistry .
Cyclohexyl Propionate C₉H₁₆O₂ 156.22 Ester Ester group enables hydrolysis to carboxylic acid and alcohol. Used in fragrances, flavors, or plasticizers; CAS 6222-35-1 .

Key Structural and Functional Differences:

Reactivity: Aldehyde vs. Ester/Sulfonamide: The aldehyde group in this compound and 3-Cyclohexylpropionaldehyde is highly reactive toward nucleophiles (e.g., Grignard reagents), whereas sulfonamides and esters exhibit stability under basic or acidic conditions . Acidity: 3-Cyclohexylaminopropanesulfonic acid (pKa ~1-2 for sulfonic acid) is significantly more acidic than other compounds, making it suitable for pH buffering .

Solubility :

  • The sulfonic acid derivative () is water-soluble due to its ionic nature, while the aldehyde and ester analogs are more lipophilic, favoring organic solvents .

Biological Activity :

  • Sulfonamides () are historically associated with antimicrobial activity, though specific data on 3-(Cyclohexyloxy)propane-1-sulfonamide is lacking .
  • Aldehydes (e.g., 3-Cyclohexylpropionaldehyde) are often intermediates in drug synthesis but may require stabilization due to their reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyclohexyloxypropionaldehyde
Reactant of Route 2
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3-Cyclohexyloxypropionaldehyde

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